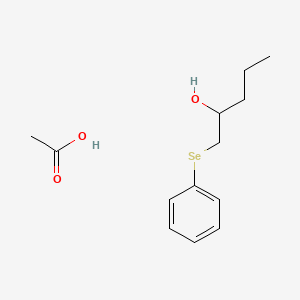
Acetic acid;1-phenylselanylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-phenylselanylpentan-2-ol is a compound that combines the properties of acetic acid and a selenium-containing alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanylpentan-2-ol typically involves the reaction of 1-phenylselanylpentan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the corresponding selenide.
Scientific Research Applications
Acetic acid;1-phenylselanylpentan-2-ol has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s selenium content makes it a potential candidate for the development of new drugs with antioxidant or anticancer properties.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of acetic acid;1-phenylselanylpentan-2-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Phenylselanylpentan-2-ol: This compound is similar but lacks the acetyl group.
Acetic acid;1-phenylselanylpentan-2-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness
Acetic acid;1-phenylselanylpentan-2-ol is unique due to the presence of both an acetyl group and a selenium-containing alcohol.
Properties
CAS No. |
834882-61-0 |
|---|---|
Molecular Formula |
C13H20O3Se |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
acetic acid;1-phenylselanylpentan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4) |
InChI Key |
NMUBISNXHREDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















